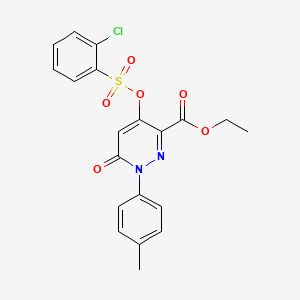
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is a chemical compound with potential applications in various fields of research. It is also known as CCMI. The IUPAC name for this compound is N-(2-chlorobenzoyl)-N’-(4-chlorophenyl)urea .
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is C15H13Cl2NO3S. Its molecular weight is 358.23. The compound contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .Physical And Chemical Properties Analysis
The physical form of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is solid . It should be stored in a sealed container in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Biological Potential of Indole Derivatives
The compound’s structure suggests it could be an indole derivative. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antibacterial and Antibiofilm Properties
The compound’s structure is similar to certain nicotinamide derivatives, which have been studied for their antibacterial and antibiofilm properties. These derivatives have been tested against various Gram-positive and Gram-negative bacteria, showing promising results .
Anti-leishmanial Activity
The compound’s structure is also similar to 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, which has been studied for its anti-leishmanial activity. This suggests that your compound might also have potential as an anti-leishmanial agent .
Safety and Hazards
Zukünftige Richtungen
Given the potential applications of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide in various fields of research, future directions could involve further exploration of its properties and potential uses. This could include more detailed studies on its synthesis, mechanism of action, and safety profile. It’s important to note that more research on this molecule is needed to improve its biological activity .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It is likely that it interacts with its targets through a combination of hydrogen bonding, hydrophobic, and electrostatic interactions .
Biochemical Pathways
Similar compounds have been found to induce apoptosis, suggesting that they may affect pathways related to cell survival and death .
Result of Action
Similar compounds have been found to induce apoptosis, suggesting that they may lead to cell death .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-methyl-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-18(11-5-3-10(16)4-6-11)15(19)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIDFGZFJSPDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



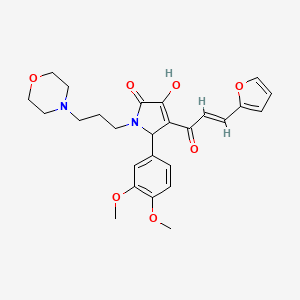
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)
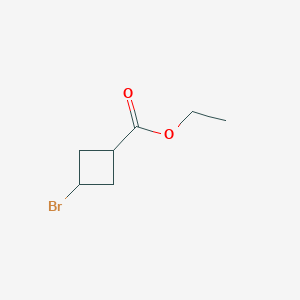
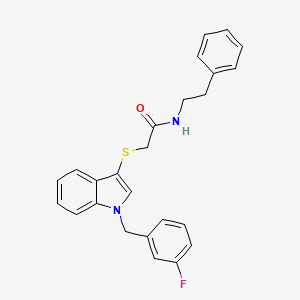
![benzo[d][1,3]dioxol-5-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2464977.png)
![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)
![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2464979.png)
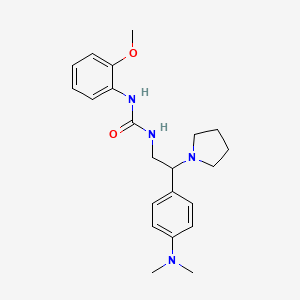
![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)

